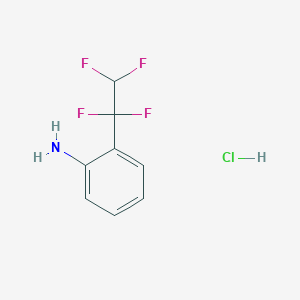

2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride

Description

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-7(10)8(11,12)5-3-1-2-4-6(5)13;/h1-4,7H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSQFVRUFOYIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The tetrafluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows for the creation of more complex molecules through various reactions such as nucleophilic substitution and cycloaddition.

Biology

Biological Interactions

Research indicates that this compound may interact with biological systems due to its lipophilicity imparted by the tetrafluoroethyl group. It is being studied for its potential effects on cellular processes and pathways.

Medicine

Therapeutic Applications

The compound is under investigation for potential therapeutic uses, particularly as a precursor in drug development. Its stability and reactivity make it suitable for synthesizing novel pharmaceutical agents.

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties imparted by fluorination. Its stability in various solvents enhances its utility in chemical processes .

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it inhibits the growth of certain bacteria and fungi by disrupting microbial cell membranes or interfering with metabolic processes.

- Antiviral Properties : Emerging evidence indicates potential antiviral effects against viruses such as Influenza A.

- Anticancer Potential : Studies show that fluorinated anilines can induce apoptosis in cancer cell lines through specific molecular pathways.

Antimicrobial Studies

A comparative study demonstrated that fluorinated anilines exhibited greater antimicrobial efficacy than non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing membrane permeability and bioactivity against both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro studies indicated that derivatives of tetrafluoroethyl anilines induced apoptosis in various cancer cell lines through caspase activation pathways. These findings suggest potential therapeutic applications in oncology.

Toxicity Assessments

Research indicates that while these compounds show promising biological activities, they may pose toxicity risks. Toxicological evaluations revealed exposure could lead to skin irritation and respiratory issues in animal models .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride involves its interaction with molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. The hydrochloride group enhances the compound’s solubility and stability, facilitating its use in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

4-(2-Chloro-1,1,2,2-Tetrafluoroethyl)aniline

- Structure : A para-substituted analog with a chlorine atom adjacent to the tetrafluoroethyl group.

- Properties: The chlorine atom increases molecular weight (compared to the non-chlorinated analog) and introduces additional steric hindrance. This may reduce nucleophilic reactivity at the aniline’s amino group but enhance electrophilic substitution at the aromatic ring .

- Applications: Used in synthesizing quinoline derivatives for crop protection agents, as seen in fluorinated quinoline intermediates .

3-(1,1,2,2-Tetrafluoroethyl)aniline

- Structure : Meta-substituted isomer.

- This impacts its reactivity in coupling reactions .

Trifluoroacetyl and Trifluoroethoxy Derivatives

4-Chloro-2-(Trifluoroacetyl)aniline Hydrochloride

- Structure : Features a trifluoroacetyl (-COCF₃) group at the ortho position.

- Properties: The strong electron-withdrawing nature of the trifluoroacetyl group decreases the basicity of the aniline’s amino group, making it less reactive in protonation or alkylation reactions. This contrasts with the tetrafluoroethyl group, which is less electron-withdrawing .

- Applications : Common in medicinal chemistry for modifying drug metabolism and bioavailability.

2-(2,2,2-Trifluoroethoxy)phenylamine Hydrochloride

- Structure : Contains a trifluoroethoxy (-OCH₂CF₃) group.

- This contrasts with the hydrophobic tetrafluoroethyl group, which may improve lipid membrane permeability .

Aliphatic Fluorinated Amines

2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine Hydrochloride

- Structure : Aliphatic amine with a trifluoromethyl (-CF₃) group.

- Properties : The absence of an aromatic ring reduces conjugation effects, leading to lower thermal stability. The trifluoromethyl group provides strong inductive effects, increasing acidity of the amine compared to tetrafluoroethyl-substituted anilines .

- Applications : Used in neurological research as NMDA receptor ligands .

Comparative Data Table

Biological Activity

2-(1,1,2,2-Tetrafluoroethyl)aniline hydrochloride is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a tetrafluoroethyl group attached to an aniline structure. Its molecular formula is , with a molar mass of approximately 229.6 g/mol. The fluorinated alkyl group enhances its lipophilicity and stability compared to non-fluorinated analogs.

Biological Activity

Research indicates that 2-(1,1,2,2-tetrafluoroethyl)aniline hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with tetrafluoroethyl groups can inhibit the growth of certain bacteria and fungi. This antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Antiviral Properties : There is emerging evidence that fluorinated compounds may exhibit antiviral effects against viruses such as Influenza A. The mechanism could involve interference with viral replication or entry into host cells.

- Anticancer Potential : Some studies have indicated that fluorinated anilines possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cell lines. The specific pathways involved remain an area of active investigation.

The biological activity of 2-(1,1,2,2-tetrafluoroethyl)aniline hydrochloride is likely mediated through interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, the tetrafluoroethyl group can influence the binding affinity to enzymes due to its electronegative nature.

- Receptor Binding : Similar compounds have shown the ability to bind to cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have explored the biological activities of related fluorinated compounds:

- Antimicrobial Studies : A comparative study demonstrated that fluorinated anilines exhibited greater antimicrobial efficacy than their non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing membrane permeability and bioactivity against Gram-positive and Gram-negative bacteria.

- Anticancer Research : In vitro studies showed that certain derivatives of tetrafluoroethyl anilines induced apoptosis in various cancer cell lines through caspase activation pathways. These findings suggest potential therapeutic applications in oncology.

- Toxicity Assessments : Research indicates that while these compounds show promising biological activities, they may also pose toxicity risks. Toxicological evaluations revealed that exposure could lead to skin irritation and respiratory issues in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Antiviral | Potential activity against Influenza A | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Interaction with metabolic enzymes | |

| Toxicity | Skin irritation and respiratory issues |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom in 2-haloaniline derivatives with 1,1,2,2-tetrafluoroethyl groups under palladium catalysis (e.g., Buchwald-Hartwig conditions) may improve efficiency . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 hexane/ethyl acetate) .

Q. How should researchers characterize the compound’s structural integrity using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) will show aromatic protons (δ 6.8–7.5 ppm) and NH₂/amine signals (δ 4.5–5.5 ppm). ¹⁹F NMR (CFCl3 reference) confirms the tetrafluoroethyl group (δ -120 to -140 ppm for CF2 groups) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular weight (C8H8F4N·HCl: ~245.6 g/mol).

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The hydrochloride salt is hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the aniline moiety .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated to minimize side products?

- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to identify intermediates. For example, in amination reactions, trace HCl may catalyze unwanted dimerization; neutralize with weak bases (NaHCO3) post-reaction . Computational tools (DFT) can model transition states to predict regioselectivity and optimize catalysts (e.g., Pd(OAc)₂ with Xantphos) .

Q. What computational approaches are suitable for studying the electronic effects of the tetrafluoroethyl group on aromatic reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. Compare charge distribution maps with non-fluorinated analogs to predict sites for electrophilic substitution or hydrogen bonding in biological targets .

Q. How can researchers assess the compound’s environmental persistence and toxicity?

- Methodological Answer :

- Biodegradation : Use OECD 301D shake-flask tests to measure microbial degradation in aqueous systems.

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and bioaccumulation studies (log Pow estimated at ~2.18 via shake-flask method). Note that fluorinated compounds may exhibit persistence due to C-F bond stability, but data gaps exist for tetrafluoroethyl derivatives .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm). For sub-ppm detection, LC-MS/MS in MRM mode identifies side products like dehalogenated or dimerized species. Validate methods per ICH Q2(R1) guidelines, ensuring ≤0.1% impurity thresholds .

Contradictions and Limitations

- Bioaccumulation Data : While some fluorinated analogs show PBT (persistent, bioaccumulative, toxic) traits, direct evidence for this compound is lacking. Researchers should prioritize ecotoxicological profiling .

- Synthetic Scalability : Pilot-scale synthesis may require solvent optimization (e.g., replacing ethanol with 2-MeTHF for greener chemistry) to address exothermic risks noted in similar amine hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.